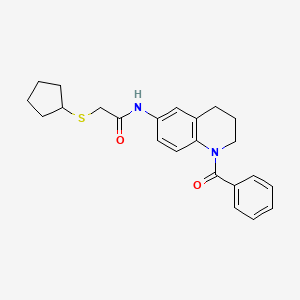

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide (CAS: 1323793-43-6) is a heterocyclic acetamide derivative characterized by a 1,2,3,4-tetrahydroquinoline core substituted with a benzoyl group at the 1-position and a cyclopentylthioacetamide moiety at the 6-position. Its molecular formula is C₂₃H₂₆N₂O₂S, with a molecular weight of 394.53 g/mol .

Propriétés

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-cyclopentylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2S/c26-22(16-28-20-10-4-5-11-20)24-19-12-13-21-18(15-19)9-6-14-25(21)23(27)17-7-2-1-3-8-17/h1-3,7-8,12-13,15,20H,4-6,9-11,14,16H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTBGJNRIXVWXCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, which can be achieved through the Pictet-Spengler reaction. This involves the condensation of an aromatic aldehyde with an amine, followed by cyclization.

Next, the benzoyl group is introduced via Friedel-Crafts acylation, where the tetrahydroquinoline is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce tetrahydroquinoline derivatives with altered functional groups.

Applications De Recherche Scientifique

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

Biology: Its structural features suggest it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent, pending further research.

Industry: The compound’s unique properties may make it useful in the development of new materials or as a catalyst in chemical reactions.

Mécanisme D'action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide exerts its effects is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate biological pathways, leading to the observed effects.

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Functional Group Modifications

- Cyclopentylthio vs. Fluorophenoxy (Target vs. 946318-54-3): The replacement of the cyclopentylthio group in the target compound with a 2-fluorophenoxy group in BF38403 introduces an aromatic ether linkage and a fluorine atom. However, the fluorine’s electron-withdrawing effect may alter binding affinity in biological systems, such as enzyme active sites reliant on hydrophobic pockets.

Benzoyl vs. Acetyl (Target vs. 941870-88-8):

Substituting the benzoyl group with an acetyl group (CAS: 941870-88-8) reduces steric hindrance and molecular weight (294.35 g/mol vs. 394.53 g/mol). This change may enhance metabolic stability but diminish π-π stacking interactions with aromatic residues in target proteins .

Core Structure Variations

- Tetrahydroquinoline vs. Benzothiazole (Target vs. 1217082-70-6): The benzothiazole core in BG14606 introduces a fused aromatic system with a sulfur atom, which may enhance planarity and rigidity compared to the partially saturated tetrahydroquinoline. The morpholine-ethyl group in BG14606 further increases polarity, making it more suitable for targets requiring charged interactions .

Research Implications and Limitations

While structural data and synthetic pathways are well-documented for these compounds , experimental pharmacological data (e.g., IC₅₀ values, pharmacokinetics) are absent in the provided evidence. Future studies should prioritize biological assays to correlate structural features with activity.

Activité Biologique

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. Its unique structure combines a benzoyl group with a tetrahydroquinoline core and a cyclopentylthio moiety, contributing to its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide typically involves several steps:

- Formation of Tetrahydroquinoline Core: This is achieved through the Pictet-Spengler reaction using an appropriate aromatic aldehyde and an amine.

- Benzoylation: The tetrahydroquinoline is benzoylated using benzoyl chloride in the presence of a base.

- Thioether Formation: The cyclopentylthio group is introduced via nucleophilic substitution reactions with appropriate thioethers.

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives possess significant antimicrobial properties. In vitro studies have shown that compounds similar to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide can inhibit the growth of various bacterial and fungal strains. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 8 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide | C. albicans | 12 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Activity

Tetrahydroquinoline derivatives have also been studied for their anticancer properties. For example:

- Mechanism of Action: The compound may induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation.

- Case Study: A study reported that similar compounds showed cytotoxic effects against various cancer cell lines with IC50 values ranging from 5 to 20 µM.

Research Findings

Several studies have investigated the biological activity of compounds related to N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(cyclopentylthio)acetamide:

- Fungicidal Activity: A related compound demonstrated superior fungicidal activity compared to commercial fungicides against Sclerotinia sclerotiorum, with EC50 values indicating effective control at low concentrations .

- Inhibition Studies: Interaction studies using surface plasmon resonance have shown that this class of compounds can bind effectively to target proteins involved in disease pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.